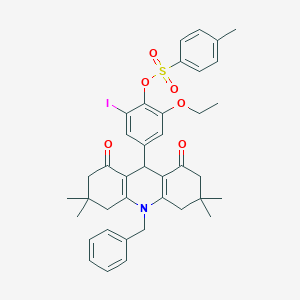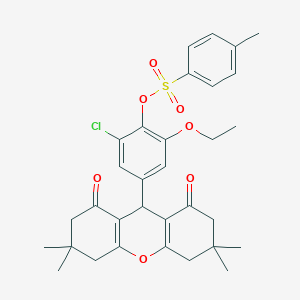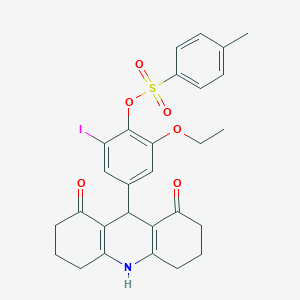![molecular formula C24H26ClN5O2 B300868 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)
2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide, also known as C16, is a synthetic compound that has been widely researched for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide is not fully understood, but it is believed to act on multiple targets in the cell. 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and to modulate the immune response by inhibiting the activity of certain immune cells.
Biochemical and Physiological Effects:
2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of several enzymes involved in cancer cell growth. In the brain, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been found to have neuroprotective effects and may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In the immune system, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to modulate the immune response by inhibiting the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide in lab experiments is its specificity for certain targets in the cell, which allows researchers to study the effects of inhibiting these targets. However, one limitation is that 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the research of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide. One area of research is the development of more potent and selective analogs of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide for use in cancer research and immunology. Another area of research is the investigation of the neuroprotective effects of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide and its potential use in the treatment of neurodegenerative diseases. Finally, the development of new delivery methods for 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide involves several steps, including the reaction of 2-amino-5-chlorobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2-ethylhexylamine, and finally, the reaction of the resulting intermediate with 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been found to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide has been shown to modulate the immune response and may be a potential treatment for autoimmune diseases.
Propriétés
Nom du produit |
2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide |
|---|---|
Formule moléculaire |
C24H26ClN5O2 |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
2-chloro-N-[4-[1-(2-ethylhexyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C24H26ClN5O2/c1-3-5-10-16(4-2)15-30-20-14-9-8-13-19(20)26-23(30)21-22(29-32-28-21)27-24(31)17-11-6-7-12-18(17)25/h6-9,11-14,16H,3-5,10,15H2,1-2H3,(H,27,29,31) |
Clé InChI |
DGRJJKRNMPLLHO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl |
SMILES canonique |
CCCCC(CC)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)
![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)

![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)


![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B300802.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)
